Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a methoxy group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate typically involves the reaction of 2-methoxypyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(2-methoxy-5-pyrimidinyl)-2-hydroxyacetate.
Substitution: Formation of ethyl 2-(2-substituted-5-pyrimidinyl)-2-oxoacetate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate can be compared with other similar compounds, such as:
2-Methoxypyrimidine-5-boronic acid: Similar in structure but contains a boronic acid group instead of an ester.
Ethyl 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate: Similar but with a hydroxyl group instead of a methoxy group.
Ethyl 2-(2-Chloro-5-pyrimidinyl)-2-oxoacetate: Contains a chloro group instead of a methoxy group.
Properties
IUPAC Name |
ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZQDKAHBKPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(N=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743656 |
Source
|
Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-52-1 |
Source
|
Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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